molecular formula C18H17ClN4O2 B10940530 N-(5-chloropyridin-2-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10940530
M. Wt: 356.8 g/mol
InChI Key: QHENEOUTUVXLKA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-pyridyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The chlorinated pyridine is then coupled with the pyrazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenol reacts with the chlorinated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(5-Chloro-2-pyridyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anti-cancer agent.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-pyridyl)-1H-pyrazole-3-carboxamide
  • N-(2,4-Dimethylphenoxy)-1H-pyrazole-3-carboxamide

Uniqueness

N-(5-Chloro-2-pyridyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both the chlorinated pyridine and the dimethylphenoxy groups, which confer specific chemical properties and biological activities that are not observed in its simpler analogs.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-3-5-16(13(2)9-12)25-11-23-8-7-15(22-23)18(24)21-17-6-4-14(19)10-20-17/h3-10H,11H2,1-2H3,(H,20,21,24)

InChI Key

QHENEOUTUVXLKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)C

Origin of Product

United States

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